molecular formula C12H9B B1266396 3-Bromoacenaphthene CAS No. 5209-31-4

3-Bromoacenaphthene

Cat. No. B1266396
CAS RN: 5209-31-4
M. Wt: 233.1 g/mol
InChI Key: ZCKOLZGEKZZPDE-UHFFFAOYSA-N
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Description

3-Bromoacenaphthene is a chemical compound with the formula C12H9Br . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 3-Bromoacenaphthene consists of a bromine atom attached to an acenaphthene molecule . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

3-Bromoacenaphthene has a molecular weight of 233.104 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Material Science

3-Bromoacenaphthene has been utilized in the synthesis of complex chemical structures. For example, a study by Schickedanz et al. (2017) demonstrated its use in the creation of quadruply annulated borepins. This involved a two-step synthesis sequence, starting with a nucleophilic substitution reaction and followed by an intramolecular reaction, showcasing its potential in advanced synthetic chemistry (Schickedanz et al., 2017).

Organometallic Chemistry

Lechner et al. (2012) described the synthesis of crowded peri-5-bromo-6-(organostannyl)acenaphthenes. This research highlights the compound's role in developing stannylated derivatives, which are valuable in organometallic chemistry (Lechner et al., 2012).

Pharmaceutical Research

In pharmaceutical research, 3-Bromoacenaphthene derivatives have been explored for their potential therapeutic applications. For instance, Mohareb and MegallyAbdo (2015) used a derivative in synthesizing various heterocyclic compounds with noted in vitro anticancer activity against several human cancer cell lines (Mohareb & MegallyAbdo, 2015).

properties

IUPAC Name

3-bromo-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKOLZGEKZZPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200077
Record name Acenaphthene, 3-bromo- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoacenaphthene

CAS RN

5209-31-4
Record name Acenaphthylene, 3-bromo-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005209314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromoacenaphthene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4032
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acenaphthene, 3-bromo- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoacenaphthene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KZ79QJE4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
H Crompton, M Walker - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
Mosebach (Ber., 1910, 43, 2474) also obtained a chloro-and iodo-acenaphthene from 3-aminoacenaphthene by the diazo-reaction, the constitution of these compounds being thus …
Number of citations: 8 pubs.rsc.org
IK Lewis, RD Topsom, J Vaughan… - The Journal of Organic …, 1968 - ACS Publications
… Results are shown in Table I in which the ortho product (3-bromoacenaphthene) is shown as a percentage of the total monosubstituted material. We found no evidence for 4 substitution, …
Number of citations: 10 pubs.acs.org
AT Peters - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… Mild oxidation converts 3-bromoacenaphthene into 3-bromoacenaphthenequinone (cf. Graebe and Guinsbourg, Annalen, 1903, 327, 85 ; Guha, J. , Restricted oxidation of 2-bromo-3 : 4-…
Number of citations: 7 pubs.rsc.org
PR Constantine, LW Deady… - The Journal of Organic …, 1969 - ACS Publications
… to require that 3-bromoacenaphthene would undergo further substitution at a similar rate in the 5 and 6 positions, contrary to the experimental results. By reference toanother …
Number of citations: 15 pubs.acs.org
LW Deady, PM Gray, RD Topsom - The Journal of Organic …, 1972 - ACS Publications
… Acetyl-3-bromoacenaphthene (from 3-bromoacenaphthene) had mp 98-100; ir 1119 (m), … Registry No.—3,6-Diacetylacenaphthene, 19732-515; 6-acetyl-3-bromoacenaphthene, 35210-…
Number of citations: 6 pubs.acs.org
HG Rule, SB Thompson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… 238", unchanged on admixture with a specimen prepared by the oxidation of 3-bromoacenaphthene (Guha, J., 1931, 582, records mp 238"). Even under the most favourable conditions …
Number of citations: 5 pubs.rsc.org
PA Ark - Journal of Bacteriology, 1951 - Am Soc Microbiol
… only the following produced distinctly different types in both Corynebacterium michiganense and Xanthomonas jluglandis: acenaphthene, a-nitronaphthalene, 3-bromoacenaphthene,…
Number of citations: 14 journals.asm.org
MCA Opie, GJ Wright, J Vaughan - Australian Journal of …, 1971 - CSIRO Publishing
… [3-TI-Acenaphthene (prepared as described below from 3-bromoacenaphthene) was oxidized with sodium dichromate in acetic acid3 to [2-Tlnaphthalic anhydride. The anhydride was …
Number of citations: 6 www.publish.csiro.au
H TAKIKAwA, M Yoshida, K Mori - Bioscience, biotechnology, and …, 1999 - jstage.jst.go.jp
… The starting material was 3-bromoacenaphthene (3),” which was easily prepared from … -1,8—dicarboxylic anhydride (1) was achieved by starting from 3-bromoacenaphthene (3). …
Number of citations: 4 www.jstage.jst.go.jp
ST Bowden, WE Harris - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… After distillation of the solvent, the residual 3-bromoacenaphthene was obtained as a light yellow oil, bp 198-220/29 mm. It was further purified by dissolution in warm alcohol, the …
Number of citations: 0 pubs.rsc.org

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